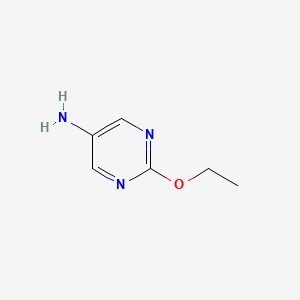

2-Ethoxypyrimidin-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxypyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-2-10-6-8-3-5(7)4-9-6/h3-4H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPNZINMQYGYLCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50663922 | |

| Record name | 2-Ethoxypyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50663922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73418-86-7 | |

| Record name | 2-Ethoxypyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50663922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Versatility of the Pyrimidine Scaffold

An In-depth Technical Guide to 2-Ethoxypyrimidin-5-amine: Properties, Synthesis, and Applications

This compound is a heterocyclic organic compound featuring a central pyrimidine ring. The pyrimidine core is a fundamental building block in nature, most notably forming the basis of the nucleobases uracil, thymine, and cytosine in DNA and RNA.[1] In medicinal chemistry, this scaffold is recognized as a "privileged structure," a molecular framework capable of binding to a wide array of biological targets with high affinity.[1][2] The strategic placement of an electron-donating amino group at the 5-position and an ethoxy group at the 2-position endows this compound with a unique electronic and steric profile, making it a valuable intermediate in the synthesis of complex, biologically active molecules.[3] Its structure allows for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties in drug candidates.[1] This guide offers a detailed exploration of its chemical properties, synthesis, and critical role in modern drug discovery.

Physicochemical and Spectroscopic Profile

The physical and chemical characteristics of a compound are foundational to its application in research and development. The properties of this compound are summarized below.

Core Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₉N₃O | [4][5] |

| Molecular Weight | 139.16 g/mol | [3][5] |

| Appearance | White to light yellow or off-white crystalline powder/solid | [3][6] |

| Melting Point | ~164-169 °C | [6] |

| Solubility | Low solubility in water; soluble in organic solvents like alcohols and ketones. | [6] |

| Predicted XlogP | 0.2 | [4] |

| Monoisotopic Mass | 139.07455 Da | [4] |

Spectroscopic Signatures

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

-

Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. A primary amine is indicated by a pair of N-H stretching bands between 3300 and 3500 cm⁻¹ (one for symmetric and one for asymmetric stretching).[7][8] A prominent N-H bending (scissoring) absorption is also expected around 1550-1650 cm⁻¹.[9] Aromatic C-H stretching bands will appear just above 3000 cm⁻¹, while the C-O stretching of the ethoxy group should be visible in the 1000-1250 cm⁻¹ region.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is highly informative. The two protons on the pyrimidine ring will appear as distinct signals in the aromatic region. The ethoxy group will present as a characteristic ethyl pattern: a quartet for the methylene (-CH₂-) protons deshielded by the adjacent oxygen, and a triplet for the terminal methyl (-CH₃) protons. The primary amine (-NH₂) protons typically appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.[8][9] Adding a few drops of D₂O will cause the amine signal to disappear, confirming its identity.[9]

-

¹³C NMR : Carbons adjacent to nitrogen atoms in the pyrimidine ring are deshielded and will appear downfield.[8] The two carbons of the ethoxy group will also be readily identifiable.

-

-

Mass Spectrometry : In mass spectrometry, this compound adheres to the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.[10] The molecular ion peak (M+) should be observed at m/z 139. Fragmentation patterns would likely involve the loss of components from the ethoxy group.

Synthesis and Reactivity: A Strategic Approach

The synthesis of substituted pyrimidines like this compound often involves multi-step sequences that leverage the inherent reactivity of the pyrimidine ring. A common and effective strategy is the regioselective nucleophilic aromatic substitution (SₙAr) of a dihalopyrimidine precursor, followed by the reduction of a nitro group.

Synthetic Workflow: From Dichloropyrimidine to Target Molecule

The following protocol outlines a representative synthesis, which relies on the differential reactivity of the chlorine atoms on the pyrimidine ring, activated by an electron-withdrawing nitro group.

Detailed Experimental Protocol

Step 1: Nucleophilic Aromatic Substitution (SₙAr) - Ethoxylation

-

Setup : To a solution of 2,4-dichloro-5-nitropyrimidine in anhydrous tetrahydrofuran (THF) cooled to 0°C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise.

-

Causality: The use of a strong, non-nucleophilic base like NaH is critical to deprotonate the ethanol, forming the highly nucleophilic ethoxide anion in situ. Performing the reaction at 0°C controls the initial exothermic reaction.

-

-

Nucleophile Addition : Slowly add a solution of anhydrous ethanol in THF to the reaction mixture.

-

Reaction : Allow the mixture to slowly warm to room temperature and stir for several hours until TLC or LC-MS analysis indicates the complete consumption of the starting material.

-

Expertise: The chlorine at the 4-position is more susceptible to nucleophilic attack than the one at the 2-position. This regioselectivity is driven by the strong electron-withdrawing effect of the nitro group at the 5-position, which preferentially activates the C4 position for substitution.

-

-

Workup : Carefully quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude 2-chloro-4-ethoxy-5-nitropyrimidine.

Step 2: Catalytic Hydrogenation - Nitro Group Reduction

-

Setup : Dissolve the crude product from Step 1 in methanol. Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Reaction : Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Trustworthiness: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to primary amines with high yield.[11] The reaction progress can be monitored by the uptake of hydrogen or by TLC/LC-MS.

-

-

Workup : Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Purification : Concentrate the filtrate under reduced pressure. The resulting crude this compound can be purified by column chromatography or recrystallization to yield the final product.

Core Reactivity

The chemical reactivity of this compound is dominated by the nucleophilic character of the 5-amino group. This amine can readily participate in reactions such as:

-

Acylation : Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation : Reaction with alkyl halides.[12]

-

Buchwald-Hartwig Amination : Palladium-catalyzed cross-coupling reactions to form C-N bonds.[13]

-

Diazotization : Reaction with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing other functional groups.[2]

Applications in Drug Development

The pyrimidine core is a cornerstone of modern medicinal chemistry, with derivatives demonstrating a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1]

Role as a Kinase Inhibitor Scaffold

Many protein kinases, which are critical regulators of cell signaling, are overactive in diseases like cancer.[13] The pyrimidine ring is an excellent scaffold for designing kinase inhibitors because its nitrogen atoms can act as hydrogen bond acceptors, mimicking the hinge-binding interactions of the natural ATP substrate in the kinase active site.[1] this compound serves as a key starting material for building more complex molecules that can selectively target specific kinases.

The amino group at the 5-position provides a crucial vector for synthetic elaboration, allowing chemists to attach larger, more complex moieties that can occupy other pockets within the kinase active site, thereby increasing both potency and selectivity.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be observed when handling this compound.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[14][15]

-

Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14] Avoid contact with skin and eyes.[6] After handling, wash hands thoroughly.[15]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] Protect from light and moisture.

-

Disposal : Dispose of the chemical and its container in accordance with local, regional, and national regulations.[15]

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that leverages the privileged nature of the pyrimidine scaffold. Its well-defined physicochemical properties, predictable spectroscopic signatures, and versatile reactivity make it an invaluable tool for researchers in organic synthesis and medicinal chemistry. As the quest for more selective and potent therapeutics continues, the demand for intelligently functionalized heterocyclic compounds like this compound will undoubtedly grow, cementing its role in the development of next-generation pharmaceuticals.

References

- Smolecule. (n.d.). 2-(2-(Dimethylamino)ethoxy)pyrimidin-5-amine.

- ChemBK. (2024). 5-ethoxypyrimidin-2-amine.

- Fisher Scientific. (2024). Safety Data Sheet.

- RBNAinfo. (2017). Safety Data Sheet.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- PubChem. (n.d.). 2-Chloro-4-ethoxy-5-pyrimidinamine.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Ethoxyethylamine.

- PubChem. (n.d.). 2-Methoxypyrimidin-5-amine.

- CymitQuimica. (n.d.). CAS 39268-74-1: 5-ethoxypyrimidin-2-amine.

- PubChemLite. (n.d.). This compound (C6H9N3O).

- PubChem. (n.d.). 2-(1-Ethoxypropyl)pyrimidin-5-amine.

- Benchchem. (n.d.). Pyrimidin-5-amine.

- National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.

- Anichem. (n.d.). This compound In Stock.

- University of Colorado. (n.d.). Spectroscopy Tutorial: Examples.

- Alachem Co., Ltd. (n.d.). 2-(2-Methoxyethoxy)pyrimidin-5-amine.

- Chemistry LibreTexts. (2024). Spectroscopy of Amines.

- ChemScene. (n.d.). 2-Chloro-4-ethoxypyrimidin-5-amine.

- PubMed Central. (n.d.). Recent Advances in Pyrimidine-Based Drugs.

- OpenStax. (2023). Spectroscopy of Amines.

- Fiveable. (n.d.). Spectroscopy of Amines.

- Michigan State University. (n.d.). Amine Reactivity.

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrimidin-5-amine | 591-55-9 | Benchchem [benchchem.com]

- 3. CAS 39268-74-1: 5-ethoxypyrimidin-2-amine | CymitQuimica [cymitquimica.com]

- 4. PubChemLite - this compound (C6H9N3O) [pubchemlite.lcsb.uni.lu]

- 5. This compound - Anichem [anichemllc.com]

- 6. chembk.com [chembk.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. fiveable.me [fiveable.me]

- 11. Buy 2-(2-(Dimethylamino)ethoxy)pyrimidin-5-amine [smolecule.com]

- 12. Amine Reactivity [www2.chemistry.msu.edu]

- 13. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. rbnainfo.com [rbnainfo.com]

Introduction: The Significance of the Aminopyrimidine Core

An In-depth Technical Guide to 2-Ethoxypyrimidin-5-amine (C₆H₉N₃O): A Versatile Scaffold in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound with the molecular formula C₆H₉N₃O. As a derivative of pyrimidine, a "privileged scaffold" in medicinal chemistry, this molecule serves as a critical building block for the synthesis of a wide array of biologically active compounds.[1][2] This document, intended for researchers, chemists, and drug development professionals, delves into the core aspects of this compound, including its synthesis, physicochemical properties, chemical reactivity, and significant applications. Detailed experimental protocols for synthesis and analysis are provided, underpinned by an explanation of the causal logic behind methodological choices. The guide aims to serve as an authoritative resource, enabling scientists to effectively utilize this versatile intermediate in their research and development endeavors.

The pyrimidine ring is a foundational heterocyclic motif in medicinal chemistry, primarily due to its presence in the nucleobases of DNA and RNA.[1] This inherent biocompatibility has made pyrimidine derivatives a focal point for the development of therapeutic agents that can effectively interact with biological systems.[2] The 2-aminopyrimidine moiety, in particular, is a common structural feature in numerous compounds with diverse pharmacological activities, including potent enzyme inhibitors used in oncology.[3]

This compound distinguishes itself through its specific substitution pattern. The ethoxy group at the 2-position and the primary amine at the 5-position are not merely decorative; they are key functional handles that dictate the molecule's reactivity and its potential for forming crucial interactions—such as hydrogen bonds—with biological targets.[4] This strategic placement of functional groups makes it an exceptionally valuable starting material for creating libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of a compound are fundamental to its handling, reactivity, and formulation. Below is a summary of the key properties of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃O | [5][6] |

| Molecular Weight | 139.16 g/mol | [5] |

| Monoisotopic Mass | 139.07455 Da | [6] |

| Appearance | White to light yellow crystalline powder (predicted) | [4][7] |

| Solubility | Low in water; soluble in organic solvents (alcohols, ketones) | [7] |

| Predicted XlogP | 0.2 | [6] |

| CAS Number | 73418-86-7 | [8][9] |

Spectroscopic Characterization (Predicted)

For unambiguous identification, spectroscopic analysis is essential. While experimental data should always be acquired, the expected spectral characteristics are as follows:

-

¹H NMR: Protons on the pyrimidine ring would appear as distinct singlets or doublets in the aromatic region. The ethyl group would show a characteristic triplet and quartet. The amine protons would likely appear as a broad singlet.

-

¹³C NMR: The spectrum would show six distinct carbon signals, with the carbons of the pyrimidine ring appearing in the downfield region.

-

Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺) would be observed at m/z 140.08.[6]

Synthesis and Purification Protocol

The synthesis of this compound can be reliably achieved through a two-step process starting from a commercially available precursor. This pathway is chosen for its high efficiency and the commonality of the transformations in medicinal chemistry, ensuring methodological robustness.

Rationale: The chosen strategy involves a nucleophilic aromatic substitution (SₙAr) followed by a nitro group reduction. SₙAr reactions on electron-deficient pyrimidine rings are highly effective, and the reduction of an aromatic nitro group is a standard, high-yielding transformation.

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 2-Ethoxy-5-nitropyrimidine

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add absolute ethanol.

-

Reagent Preparation: Carefully add sodium metal in small portions to the ethanol to generate sodium ethoxide (NaOEt) in situ. Alternatively, use commercially available sodium ethoxide solution. The causality here is that the highly nucleophilic ethoxide is required to displace the chloride from the electron-deficient pyrimidine ring.

-

Reaction: Once the sodium has completely reacted, add 2-chloro-5-nitropyrimidine to the solution.

-

Heating: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure. Resuspend the residue in water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be purified by column chromatography if necessary.

Step 2: Synthesis of this compound

-

Setup: In a hydrogenation vessel, dissolve the 2-Ethoxy-5-nitropyrimidine from Step 1 in methanol (MeOH).

-

Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C). Pd/C is a highly effective and widely used catalyst for the hydrogenation of nitro groups due to its high activity and selectivity.

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (typically via a balloon or a Parr hydrogenator) to a pressure of 3-5 bar.

-

Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

-

Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled while wet.

-

Isolation: Concentrate the filtrate under reduced pressure to yield this compound, which can be further purified by recrystallization or column chromatography.

Chemical Reactivity and Derivatization

The synthetic utility of this compound stems from the reactivity of its primary amino group. This group serves as a versatile nucleophile and a key attachment point for building molecular complexity.

Key Reactions:

-

Amide Coupling: The amine readily reacts with carboxylic acids, acid chlorides, or anhydrides to form stable amide bonds, a cornerstone of medicinal chemistry.

-

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, another important functional group in drug molecules.

-

Buchwald-Hartwig Amination: The amine can act as the nucleophilic partner in palladium-catalyzed cross-coupling reactions with aryl halides or triflates, allowing for the construction of complex biaryl amine structures.[3]

-

Diazotization: The primary amine can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of other functional groups.[1]

Caption: Potential derivatization pathways from the amine group.

Applications in Drug Discovery

This compound is not an end product but a crucial intermediate. Its derivatives are investigated across multiple therapeutic areas.

-

Kinase Inhibitors: The 2-aminopyrimidine scaffold is a well-established "hinge-binder" in many kinase inhibitors. The nitrogen atoms of the pyrimidine ring form critical hydrogen bonds with the backbone of the kinase hinge region, while substituents at the 5-position can extend into other pockets to confer potency and selectivity. Derivatives of this molecule are prime candidates for inhibitors of kinases implicated in cancer, such as PLK4 or EGFR.[2][10]

-

Anti-Infective Agents: Pyrimidine-based compounds have shown a broad spectrum of activity against bacteria, fungi, and viruses.[2] The scaffold can be elaborated to target essential enzymes in these pathogens.

-

CNS Agents: The structural features of pyrimidines allow them to cross the blood-brain barrier, making them attractive scaffolds for developing drugs targeting central nervous system disorders.[2]

Analytical Methodologies

To ensure purity and monitor reaction progress, a reliable analytical method is crucial. Reverse-phase High-Performance Liquid Chromatography coupled with Mass Spectrometry (RP-HPLC-MS) is the standard technique.

Protocol: LC-MS Analysis

-

Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in a suitable solvent like methanol or a mixture of acetonitrile and water.

-

Chromatographic Separation: Inject the sample onto the LC-MS system. The separation is based on the compound's polarity.

-

Detection: The compound is detected by a UV detector and subsequently by the mass spectrometer, which confirms its identity by its mass-to-charge ratio.

Table 2: Suggested LC-MS Parameters

| Parameter | Recommended Setting | Rationale |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard for reverse-phase separation of small molecules. |

| Mobile Phase A | Water + 0.1% Formic Acid | Provides protons for positive ion mode ionization. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic eluent for reverse-phase chromatography. |

| Gradient | 5% to 95% B over 5 minutes | A standard screening gradient to elute compounds of varying polarity. |

| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |

| Ionization Mode | ESI (Positive) | The basic amine group readily accepts a proton. |

| MS Scan Range | m/z 100-500 | Covers the expected molecular ion and potential fragments. |

This self-validating system ensures that the peak observed corresponds to the correct molecular weight, confirming both retention time and identity simultaneously.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.[7][11]

-

Handling: Avoid direct contact with skin and eyes.[11] Avoid creating and inhaling dust.[11] Use in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11] Keep away from strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This compound is a high-value intermediate whose strategic functionalization provides a rapid entry point into a rich chemical space relevant to drug discovery. Its importance is underscored by the continued success of pyrimidine-based drugs in the clinic. Future research will undoubtedly continue to leverage this and similar scaffolds to develop next-generation therapeutics, particularly in the realm of targeted cancer therapy and anti-infectives. The robust synthesis and clear derivatization potential make it an indispensable tool for medicinal chemists aiming to address unmet medical needs.

References

- Smolecule. (n.d.). 2-(2-(Dimethylamino)ethoxy)pyrimidin-5-amine.

- Anichem. (n.d.). This compound.

- Chemsrc. (n.d.). 2-Pyrimidinamine, 5-butyl- (9CI) | CAS#:39268-73-0.

- Alachem Co., Ltd. (n.d.). 1251024-07-3 | 2-(2-Methoxyethoxy)pyrimidin-5-amine.

- Chemenu. (n.d.). cas 73418-86-7|| where to buy this compound.

- ChemScene. (n.d.). 54484-70-7 | 2-Chloro-4-ethoxypyrimidin-5-amine.

- Chemexpress.cn. (n.d.). CAS 73418-86-7|this compound.

- MolCore. (n.d.). 39268-73-0 | 5-Butylpyrimidin-2-amine.

- LookChem. (n.d.). CAS No.39268-73-0,2-Pyrimidinamine, 5-butyl- (9CI).

- ChemicalBook. (n.d.). 2-пиримидинамин, 5-бутил- (9CI) | 39268-73-0.

- ChemBK. (2024). 5-ethoxypyrimidin-2-amine.

- Fisher Scientific. (2024). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- PubChem. (n.d.). 2-(1-Ethoxypropyl)pyrimidin-5-amine.

- CAS Common Chemistry. (n.d.). 5-Butyl-2-pyrimidinamine.

- CymitQuimica. (n.d.). CAS 39268-74-1: 5-ethoxypyrimidin-2-amine.

- PubChem. (n.d.). 2-Chloro-4-ethoxy-5-pyrimidinamine.

- RBNAinfo. (2017). SAFETY DATA SHEET.

- Afl. (n.d.). SAFETY DATA SHEET.

- PubChemLite. (n.d.). This compound (C6H9N3O).

- PubChem. (n.d.). 2-Methoxypyrimidin-5-amine.

- NIH. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.

- Benchchem. (n.d.). Pyrimidin-5-amine | 591-55-9.

- NIH. (n.d.). Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2).

- PubMed Central (PMC). (n.d.). Recent Advances in Pyrimidine-Based Drugs.

- MDPI. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.

- PubMed Central (PMC). (2024). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines.

Sources

- 1. Pyrimidin-5-amine | 591-55-9 | Benchchem [benchchem.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst [mdpi.com]

- 4. CAS 39268-74-1: 5-ethoxypyrimidin-2-amine | CymitQuimica [cymitquimica.com]

- 5. This compound - Anichem [anichemllc.com]

- 6. PubChemLite - this compound (C6H9N3O) [pubchemlite.lcsb.uni.lu]

- 7. chembk.com [chembk.com]

- 8. cas 73418-86-7|| where to buy this compound [chemenu.com]

- 9. chemexpress.cn [chemexpress.cn]

- 10. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

2-Ethoxypyrimidin-5-amine synthesis from 2-aminopyrimidine

An In-depth Technical Guide to the Synthesis of 2-Ethoxypyrimidin-5-amine from 2-Aminopyrimidine

Abstract

This compound is a valuable heterocyclic building block in medicinal chemistry and drug development, frequently incorporated into scaffolds targeting a range of biological targets. Its synthesis from the readily available starting material, 2-aminopyrimidine, is a multi-step process requiring careful control of reaction conditions and an understanding of the reactivity of the pyrimidine core. This technical guide provides a comprehensive overview of a robust and field-proven synthetic strategy. We will dissect a logical multi-step pathway, elucidating the causality behind key experimental choices, from electrophilic aromatic substitution to diazotization and nucleophilic displacement. This document is intended for researchers, chemists, and drug development professionals, offering detailed, step-by-step protocols, quantitative data summaries, and visual diagrams to ensure both conceptual understanding and practical applicability.

Introduction: Strategic Importance and Synthetic Overview

The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, present in numerous FDA-approved drugs. The specific substitution pattern of this compound, featuring an electron-donating ethoxy group at the C2 position and a nucleophilic amino group at the C5 position, makes it a versatile synthon for creating diverse compound libraries.

A direct conversion from 2-aminopyrimidine to the target molecule is synthetically challenging due to the inherent reactivity of the starting material. The 2-amino group is not a suitable leaving group for direct substitution with an ethoxide, and the pyrimidine ring requires activation for selective functionalization at the C5 position. Therefore, a strategic, multi-step approach is necessary.

The most logical and well-documented pathway involves a sequence of functional group transformations designed to progressively build the target molecule. This guide will focus on the following validated synthetic sequence:

-

Nitration: Introduction of a nitro group at the C5 position to serve as a precursor to the final amine.

-

Diazotization & Hydrolysis: Conversion of the C2-amino group into a hydroxyl group.

-

Chlorination: Transformation of the C2-hydroxyl group into a reactive chloro group, an excellent leaving group for nucleophilic substitution.

-

Ethoxylation: Displacement of the C2-chloro group with an ethoxy group via Nucleophilic Aromatic Substitution (SNAr).

-

Reduction: Conversion of the C5-nitro group to the final C5-amino group.

This sequence ensures high regioselectivity and leverages well-understood, reliable chemical transformations.

Synthetic Pathway and Mechanistic Rationale

The overall workflow is designed to manage the electronic properties of the pyrimidine ring at each stage, facilitating the desired transformations while minimizing side reactions.

Caption: High-level overview of the multi-step synthesis.

Detailed Experimental Protocols and Discussion

Step 1: Synthesis of 2-Amino-5-nitropyrimidine

Core Principle: The first step involves the electrophilic nitration of the pyrimidine ring. The amino group at C2 is an activating, ortho-para directing group. However, under strong acidic conditions, it is protonated to the electron-withdrawing ammonium species, which deactivates the ring. A careful balance of acid concentration and temperature is crucial to achieve selective nitration at the C5 position. Using a mixture of concentrated sulfuric acid and nitric acid is a standard method for this transformation.[1]

Experimental Protocol:

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, cautiously add 2-aminopyrimidine (1.0 eq) in portions to concentrated sulfuric acid (4.0 eq), ensuring the temperature is maintained below 10 °C.

-

Once the 2-aminopyrimidine is fully dissolved, prepare a nitrating mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1.0 eq) in a separate, cooled vessel.

-

Add the nitrating mixture dropwise to the pyrimidine solution, maintaining the reaction temperature below 30 °C.[1]

-

After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours, monitoring progress with Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

-

Neutralize the solution with a saturated aqueous solution of sodium carbonate to a pH of ~7.

-

Collect the yellow precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 2-amino-5-nitropyrimidine.

Step 2: Synthesis of 2-Hydroxy-5-nitropyrimidine

Core Principle: The conversion of the 2-amino group to a hydroxyl group is achieved via a diazotization-hydrolysis reaction. The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures to form a diazonium salt.[2][3] This intermediate is typically unstable and is not isolated. Upon warming, the diazonium group is displaced by water in a hydrolysis reaction, releasing nitrogen gas and forming the corresponding hydroxyl compound.[4]

Experimental Protocol:

-

Suspend 2-amino-5-nitropyrimidine (1.0 eq) in an aqueous solution of hydrochloric acid (e.g., 2 M).

-

Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature strictly below 5 °C. The formation of the diazonium salt is indicated by a clear solution.[5]

-

Monitor the reaction for the presence of excess nitrous acid using starch-iodide paper.

-

Once the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C. Vigorous evolution of nitrogen gas will be observed.

-

Maintain heating until gas evolution ceases (typically 1-2 hours).

-

Cool the mixture in an ice bath. The product, 2-hydroxy-5-nitropyrimidine, will precipitate.

-

Collect the solid by filtration, wash with cold water, and dry.

Step 3: Synthesis of 2-Chloro-5-nitropyrimidine

Core Principle: The hydroxyl group of a pyrimidine (which exists in tautomeric equilibrium with its pyrimidone form) can be converted to a chlorine atom using a chlorinating agent. Phosphorus oxychloride (POCl₃) is a highly effective and commonly used reagent for this transformation.[1][4] The reaction proceeds by converting the hydroxyl group into a better leaving group, which is then displaced by a chloride ion.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, combine 2-hydroxy-5-nitropyrimidine (1.0 eq) and phosphorus oxychloride (POCl₃, 5.0-10.0 eq).

-

Optionally, a catalytic amount of a tertiary amine base like N,N-diethylaniline can be added to facilitate the reaction.[1]

-

Heat the mixture to reflux (approx. 105 °C) and maintain for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

-

Very cautiously, pour the residue onto a large amount of crushed ice with stirring.

-

The product will precipitate as a solid. Collect it by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization or column chromatography. The resulting intermediate is 2-chloro-5-nitropyrimidine.[6]

Step 4: Synthesis of 2-Ethoxy-5-nitropyrimidine

Core Principle: This step is a classic example of Nucleophilic Aromatic Substitution (SNAr). The chlorine atom at the C2 position is highly activated towards nucleophilic attack by the strongly electron-withdrawing nitro group at the C5 position. Sodium ethoxide, a strong nucleophile, readily displaces the chloride to form the desired ethoxy-substituted product.[7]

Caption: Key steps in the SNAr ethoxylation reaction.

Experimental Protocol:

-

Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.1 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Once the sodium has completely reacted, add a solution of 2-chloro-5-nitropyrimidine (1.0 eq) in absolute ethanol to the sodium ethoxide solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring by TLC.

-

After the reaction is complete, cool to room temperature and remove the ethanol under reduced pressure.

-

Resuspend the residue in water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude 2-ethoxy-5-nitropyrimidine, which can be purified by chromatography.

Step 5: Synthesis of this compound

Core Principle: The final step is the reduction of the aromatic nitro group to a primary amine. This is a standard transformation with several reliable methods available. Catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst is a clean and efficient method. Alternatively, reduction using a metal in acidic solution, such as tin(II) chloride (SnCl₂) in concentrated HCl, is also highly effective.[8]

Experimental Protocol (Catalytic Hydrogenation):

-

Dissolve 2-ethoxy-5-nitropyrimidine (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).

-

Place the reaction vessel in a hydrogenation apparatus. Purge the system with nitrogen, then introduce hydrogen gas (typically via a balloon or at a set pressure).

-

Stir the reaction vigorously at room temperature under the hydrogen atmosphere for 4-12 hours.

-

Monitor the reaction by TLC. Upon completion, carefully vent the hydrogen and purge the system with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the final product, this compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the described synthetic pathway. Note that yields are representative and can vary based on reaction scale and purification efficiency.

| Step | Reaction | Key Reagents | Temp (°C) | Time (h) | Typical Yield (%) |

| 1 | Nitration | H₂SO₄, HNO₃ | < 30 | 2-3 | 60-75 |

| 2 | Diazotization/Hydrolysis | NaNO₂, HCl | 0-60 | 2-3 | 70-85 |

| 3 | Chlorination | POCl₃ | ~105 | 3-5 | 75-90 |

| 4 | Ethoxylation | NaOEt, EtOH | Reflux | 2-4 | 80-95 |

| 5 | Reduction | H₂, Pd/C | RT | 4-12 | 90-98 |

Conclusion

The synthesis of this compound from 2-aminopyrimidine is a prime example of strategic functional group manipulation in heterocyclic chemistry. The five-step sequence presented in this guide—nitration, diazotization/hydrolysis, chlorination, SNAr ethoxylation, and nitro reduction—represents a reliable and scalable route to this important medicinal chemistry building block. By understanding the mechanistic principles behind each transformation, chemists can effectively troubleshoot and optimize the synthesis to achieve high yields and purity. The protocols and data provided herein serve as a robust foundation for the practical execution of this synthetic pathway in a research and development setting.

References

-

PrepChem. Synthesis of 2-chloro-5-nitropyridine. Available from: [Link]

- Google Patents. CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine.

-

Chandrappa, M., Kumar, G., & Pullela, P. K. (2019). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Asian Journal of Chemistry, 29, 2119-2122. Available from: [Link]

- Google Patents. CN111170933A - Preparation method of 2-chloro-5-nitropyridine.

-

Dissertation. Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. Available from: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

- Google Patents. CN102040554A - Method for preparing 2-chloro-5-nitropyridine.

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

-

Asian Journal of Chemistry. Homepage. Available from: [Link]

-

Lythgoe, B., Todd, A. R., & Topham, A. (1944). Experiments on the synthesis of purine nucleosides. Part V. The coupling of pyrimidine derivatives with diazonium salts. A method for the preparation of 5-aminopyrimidines. Journal of the Chemical Society (Resumed), 315. DOI: 10.1039/JR9440000315. Available from: [Link]

-

Wikipedia. Sandmeyer reaction. Available from: [Link]

-

Galli, U., et al. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances. Available from: [Link]

-

Organic Chemistry Portal. Diazotisation. Available from: [Link]

-

Ali, M. A., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 19(7), 9563-9575. Available from: [Link]

-

ResearchGate. Synthesis of 2‐amino‐5‐ethoxypyridine. Available from: [Link]

-

Jankuna, Y., et al. (2023). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules, 28(21), 7386. Available from: [Link]

-

The Organic Chemistry Tutor. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Available from: [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]

-

Boyd, M. J., et al. (2018). Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. Organic Letters, 20(15), 4585-4589. Available from: [Link]

- Google Patents. CN102952083A - Preparation method of 2-amino pyrimidine.

-

Khan, I., et al. (2019). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 24(16), 2959. Available from: [Link]

-

U.S. National Library of Medicine. Synthesis of 2-(2-Aminopyrimidine)-2,2-difluoroethanols as Potential Bioisosters of Salicylidene Acylhydrazides. Available from: [Link]

-

Pieczykolan, M., et al. (2020). Aliphatic Amines Unlocked for Selective Transformations through Diazotization. Chemistry – A European Journal, 26(48), 10934-10939. Available from: [Link]

- Google Patents. CN117050022A - Novel method for producing pyrimidine carboxylic acid herbicide core intermediate.

-

Mikhailovskii, A. G., et al. (2023). Synthesis and Properties of Enamino Keto Amides of the 2,2-Dimethyl-2,3-dihydrobenzo[f]isoquinoline Series. ResearchGate. Available from: [Link]

Sources

- 1. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. Diazotisation [organic-chemistry.org]

- 4. CN111170933A - Preparation method of 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine - Google Patents [patents.google.com]

- 7. chemimpex.com [chemimpex.com]

- 8. benchchem.com [benchchem.com]

A Comprehensive Spectroscopic Analysis of 2-Ethoxypyrimidin-5-amine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

Molecular Structure and Physicochemical Properties

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. 2-Ethoxypyrimidin-5-amine consists of a pyrimidine ring substituted with an ethoxy group at the 2-position and a primary amine group at the 5-position.

-

Monoisotopic Mass: 139.07456 Da[1]

The arrangement of these functional groups dictates the electronic environment of each atom, which in turn gives rise to a unique spectroscopic fingerprint.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra below are based on analysis in a standard deuterated solvent like DMSO-d₆, which is capable of dissolving the polar amine and engaging in hydrogen bonding.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-4, H-6 | ~8.0 - 8.5 | Singlet (s) | 2H | The two protons on the pyrimidine ring are in electronically similar environments, deshielded by the electronegative nitrogen atoms, resulting in a downfield chemical shift. Their magnetic equivalence would likely lead to a single peak. |

| -NH₂ | ~5.0 - 5.5 | Broad Singlet (br s) | 2H | The chemical shift of amine protons is variable and depends on concentration and solvent due to hydrogen bonding.[4] The signal is often broad and will disappear upon D₂O exchange, a key diagnostic test. |

| -OCH₂CH₃ | ~4.3 - 4.5 | Quartet (q) | 2H | These methylene protons are adjacent to an oxygen atom, shifting them downfield. They are split into a quartet by the three neighboring methyl protons (n+1 rule). |

| -OCH₂CH₃ | ~1.3 - 1.5 | Triplet (t) | 3H | These terminal methyl protons are split into a triplet by the two adjacent methylene protons. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~165 - 170 | This carbon is bonded to two nitrogen atoms and an oxygen atom, making it highly deshielded and shifting it significantly downfield. |

| C-4, C-6 | ~150 - 155 | These carbons are part of an aromatic system and are bonded to nitrogen, resulting in a downfield shift typical for pyrimidine rings.[5] |

| C-5 | ~120 - 125 | This carbon is bonded to the amine group. While in an aromatic ring, its shift is less pronounced compared to C-4 and C-6. |

| -OCH₂CH₃ | ~60 - 65 | The methylene carbon is directly attached to the electron-withdrawing oxygen, causing a downfield shift into the typical range for ether carbons.[4] |

| -OCH₂CH₃ | ~14 - 16 | The terminal methyl carbon is in a standard aliphatic environment, appearing far upfield. |

Experimental Protocol for NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data.

Figure 2: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of their bonds.

Predicted IR Spectrum Analysis

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary amine, ethoxy, and pyrimidine functionalities.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H Stretch (Amine) | 3450 - 3300 | Medium-Strong | Primary amines (R-NH₂) typically show two distinct bands in this region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[6][7] |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium-Weak | Stretching vibrations of the C-H bonds on the pyrimidine ring. |

| C-H Stretch (Aliphatic) | 2980 - 2850 | Medium-Strong | Asymmetric and symmetric stretching of the C-H bonds in the ethyl group (-CH₂CH₃). |

| N-H Bend (Amine) | 1650 - 1580 | Medium-Strong | The scissoring vibration of the primary amine group is a characteristic and often strong absorption.[6] |

| C=N, C=C Stretch (Ring) | 1600 - 1450 | Medium-Strong | Aromatic ring stretching vibrations from the pyrimidine core. This region may contain multiple bands. |

| C-O Stretch (Ether) | 1260 - 1200 | Strong | The asymmetric C-O-C stretching vibration of the ethoxy group is typically a strong, prominent peak. |

| C-N Stretch (Aromatic Amine) | 1335 - 1250 | Strong | The stretching vibration of the bond between the pyrimidine ring and the amine nitrogen.[6] |

Experimental Protocol for IR Data Acquisition (KBr Pellet Method)

This self-validating protocol is standard for solid samples.

-

Preparation: Gently grind 1-2 mg of this compound with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer a portion of the powder to a pellet press. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. The transparency is a self-validating check for proper sample preparation.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Background Scan: Run a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Process the resulting spectrum to identify the wavenumbers of the key absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features.

Predicted Mass Spectrum and Fragmentation (Electron Ionization)

Under Electron Ionization (EI) conditions, this compound will form a molecular ion (M⁺•) which can then undergo characteristic fragmentation.

-

Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 139 . According to the Nitrogen Rule, a compound with an odd number of nitrogen atoms (3 in this case) will have an odd nominal molecular weight, which is consistent.

-

Predicted Adducts: In softer ionization techniques like electrospray ionization (ESI), common adducts would include [M+H]⁺ at m/z 140.08 and [M+Na]⁺ at m/z 162.06.[1]

The primary fragmentation pathways in EI-MS are driven by the formation of stable carbocations and neutral losses.

Figure 3: Predicted major fragmentation pathways for this compound in EI-MS.

-

Loss of Ethylene (m/z 111): A common fragmentation for ethers is the McLafferty-type rearrangement or simple cleavage leading to the loss of a neutral alkene, in this case, ethylene (28 Da).

-

Loss of an Ethyl Radical (m/z 110): Cleavage of the O-CH₂ bond can result in the loss of an ethyl radical (29 Da).

-

Alpha-Cleavage: Cleavage of the C-C bond alpha to the oxygen atom can lead to the loss of a methyl radical (15 Da), resulting in a fragment at m/z 124.

Experimental Protocol for MS Data Acquisition (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or a gas chromatograph (GC) inlet if the compound is sufficiently volatile and thermally stable.

-

Ionization: Bombard the sample with a high-energy electron beam (standardly 70 eV) in the ion source. This energy is sufficient to cause ionization and fragmentation.

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Spectrum Generation: A mass spectrum is generated, plotting ion abundance versus m/z. The most abundant ion is designated as the base peak (100% relative abundance).

Summary of Predicted Spectroscopic Data

| Technique | Feature | Predicted Value |

| ¹H NMR | Pyrimidine H's | ~8.0 - 8.5 ppm (s, 2H) |

| Amine H's | ~5.0 - 5.5 ppm (br s, 2H) | |

| Methylene H's | ~4.3 - 4.5 ppm (q, 2H) | |

| Methyl H's | ~1.3 - 1.5 ppm (t, 3H) | |

| ¹³C NMR | C=N, C-O Carbon | ~165 - 170 ppm |

| Aromatic Carbons | ~150 - 155 ppm & ~120 - 125 ppm | |

| Methylene Carbon | ~60 - 65 ppm | |

| Methyl Carbon | ~14 - 16 ppm | |

| IR | N-H Stretch | 3450 - 3300 cm⁻¹ (two bands) |

| N-H Bend | 1650 - 1580 cm⁻¹ | |

| C-O Stretch | 1260 - 1200 cm⁻¹ | |

| MS (EI) | Molecular Ion (M⁺•) | m/z 139 |

| Key Fragments | m/z 111, 110, 94 |

Conclusion

The structural elucidation of this compound can be confidently achieved through a combined application of NMR, IR, and MS techniques. The predicted data presented in this guide, grounded in fundamental spectroscopic principles and comparison with related structures, provides a robust framework for the identification and purity assessment of this important chemical intermediate. The primary amine group is readily identified by its characteristic dual N-H stretch in the IR and its exchangeable, broad proton signal in NMR. The ethoxy group provides a clear signature with its quartet-triplet pattern in ¹H NMR and strong C-O stretch in the IR. Finally, mass spectrometry confirms the molecular weight and reveals fragmentation patterns consistent with the proposed structure. This comprehensive guide serves as a valuable resource for researchers, enabling them to verify their synthetic products and proceed with confidence in their drug discovery and development workflows.

References

- Smolecule. 2-(2-(Dimethylamino)ethoxy)pyrimidin-5-amine.

- University of California, Los Angeles. IR Spectroscopy Tutorial: Amines.

- PubChem. 2-Methoxypyrimidin-5-amine.

- ChemBK. 5-ethoxypyrimidin-2-amine.

- PubChem. 2-Chloro-4-ethoxy-5-pyrimidinamine.

- Illinois State University. An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy.

- ChemScene. 2-Chloro-4-ethoxypyrimidin-5-amine.

- PubChemLite. This compound (C6H9N3O).

- Anichem. This compound.

- CymitQuimica. 5-ethoxypyrimidin-2-amine.

- Semantic Scholar. Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum.

- National Institutes of Health. Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole.

- National Institutes of Health. Crystallographic and spectroscopic characterization of 5-chloro-pyridine-2,3-di-amine.

- PubChem. Pyrimidin-5-amine.

- Chemistry LibreTexts. 24.10: Spectroscopy of Amines.

Sources

- 1. PubChemLite - this compound (C6H9N3O) [pubchemlite.lcsb.uni.lu]

- 2. This compound - Anichem [anichemllc.com]

- 3. chembk.com [chembk.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Pyrimidin-5-amine | C4H5N3 | CID 344373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

Solubility and stability of 2-Ethoxypyrimidin-5-amine

An In-Depth Technical Guide to the Solubility and Stability of 2-Ethoxypyrimidin-5-amine

Abstract: this compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any novel compound in a development pipeline, a thorough understanding of its fundamental physicochemical properties is paramount. This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to characterize the solubility and stability of this compound. While specific experimental data for this compound is not widely published, this document synthesizes established principles of physical organic chemistry and regulatory guidelines to present predictive insights and robust, actionable protocols. The methodologies detailed herein are designed to be self-validating systems, enabling the generation of reliable data to guide formulation, storage, and further development.

Introduction and Molecular Profile

This compound belongs to the aminopyrimidine class of compounds, a scaffold present in numerous biologically active molecules. The structure combines a polar aminopyrimidine core, which can participate in hydrogen bonding, with an ethoxy group that introduces a degree of lipophilicity. This balance of properties suggests potential for modulation of solubility and interaction with biological targets. A precise characterization of its solubility and stability is the foundational step in unlocking its therapeutic or industrial potential.

This guide will elucidate the causal reasoning behind experimental design for solubility and stability assessment, provide detailed protocols for execution, and discuss the likely chemical behaviors of this compound based on the established reactivity of its constituent functional groups.

Caption: Chemical structure of this compound.

Solubility Characterization

Solubility is a critical determinant of a compound's utility, influencing everything from reaction kinetics in synthesis to bioavailability in physiological systems. For pharmaceutical applications, poor aqueous solubility can be a major obstacle to clinical success.[1] We will explore two key types of solubility: kinetic and thermodynamic.

-

Kinetic Solubility: Measures the concentration of a compound in solution after a short incubation time when added from a concentrated organic stock (e.g., DMSO). It is a high-throughput assessment of how readily a compound dissolves and stays in solution under non-equilibrium conditions, relevant for early-stage screening assays.[2]

-

Thermodynamic Solubility: Represents the true equilibrium solubility, where the dissolved solute is in equilibrium with the undissolved solid phase. This is a more time-intensive but fundamental measurement, crucial for formulation and development.[3][4]

Predictive Solubility Profile

Based on its structure, this compound's solubility can be predicted. The primary amine and pyrimidine nitrogens are hydrogen bond acceptors and donors, suggesting solubility in polar protic solvents. The ethoxy group and the aromatic ring contribute to its ability to interact with less polar and organic solvents. Therefore, moderate to good solubility is expected in polar organic solvents, with lower solubility in non-polar solvents and pH-dependent solubility in aqueous media.[5]

Experimental Protocols for Solubility Determination

The following protocols describe standardized methods for quantifying the solubility of this compound.

Caption: Workflow for a forced degradation study.

-

Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile:water 50:50).

-

Acid Hydrolysis: Mix the drug solution with 0.1 M HCl and heat at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and analyze.

-

Base Hydrolysis: Mix the drug solution with 0.1 M NaOH and keep at room temperature. Withdraw and neutralize samples with 0.1 M HCl at the same time points for analysis.

-

Oxidative Degradation: Mix the drug solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature. Withdraw samples at specified time points and analyze.

-

Thermal Degradation: Store the drug solution at 60°C in a temperature-controlled oven. Also, expose the solid drug substance to the same conditions. Analyze samples at various time points.

-

Photodegradation: Expose the drug solution and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. [6]A parallel set of samples should be wrapped in aluminum foil as dark controls.

Predicted Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways.

-

Hydrolysis: The ethoxy group is an ether linkage that could be susceptible to cleavage under strong acidic conditions, likely proceeding via protonation of the ether oxygen followed by nucleophilic attack by water to yield 2-hydroxy-pyrimidin-5-amine and ethanol.

-

Oxidation: The primary amine group is a potential site for oxidation, which could lead to the formation of nitroso or nitro derivatives, or other complex oxidative products. [7][8]The electron-rich pyrimidine ring itself could also undergo oxidation. [9]* Photodegradation: Pyrimidine derivatives are known to be sensitive to UV radiation, potentially leading to complex reactions such as ring opening, dimerization, or reactions with the solvent. [10][11]

Caption: A plausible pathway for acid-catalyzed hydrolysis.

Illustrative Stability Data

The following table summarizes hypothetical results from a forced degradation study.

| Stress Condition | Duration | Temperature | % Degradation | Major Degradant(s) |

| 0.1 M HCl | 24 hours | 60°C | 18.5 | Degradant A (hydrolysis product) |

| 0.1 M NaOH | 24 hours | 25°C | 3.2 | Minor unknown peaks |

| 3% H₂O₂ | 8 hours | 25°C | 12.1 | Degradant B (oxidation product) |

| Heat (Solid) | 48 hours | 60°C | < 1.0 | No significant degradation |

| Heat (Solution) | 48 hours | 60°C | 4.5 | Minor unknown peaks |

| Photolysis | 1.2 M lux hrs | 25°C | 9.8 | Degradant C, Degradant D |

Analytical Methodologies

Reliable quantification is the cornerstone of both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse technique for this purpose. For higher sensitivity and selectivity, especially for identifying unknown degradation products, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is indispensable. [12][13] Recommended Starting HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at the λmax of this compound, and/or a mass spectrometer.

-

Column Temperature: 30°C.

This method should be fully validated according to ICH Q2(R1) guidelines to prove it is "stability-indicating," meaning it can resolve the parent compound from all significant degradation products and impurities.

Conclusion

This guide provides a robust scientific and methodological framework for the comprehensive characterization of this compound's solubility and stability. While lacking pre-existing data for this specific molecule, the outlined protocols and predictive analyses—grounded in the chemistry of analogous compounds and regulatory expectations—equip researchers with the necessary tools to generate high-quality, reliable data. A systematic execution of these solubility and forced degradation studies will establish a critical foundation for any future development, enabling informed decisions on formulation, handling, and storage, and ultimately accelerating the path from discovery to application.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. AxisPharm. Available from: [Link]

-

Raza, A., et al. (2010). Investigation of Riboflavin Sensitized Degradation of Purine and Pyrimidine Derivatives of DNA and RNA Under UVA and UVB. PubMed. Available from: [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Available from: [Link]

-

protocols.io. (2025). In-vitro Thermodynamic Solubility. protocols.io. Available from: [Link]

-

MDPI. (n.d.). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. MDPI. Available from: [Link]

-

Leszczynski, J., & Rode, J. E. (n.d.). Consequences of one-electron oxidation and one-electron reduction for 4-aminopyrimidine--DFT studies. PubMed. Available from: [Link]

-

ACS Publications. (2025). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Publications. Available from: [Link]

-

Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Charnwood Discovery. Available from: [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Domainex. Available from: [Link]

-

PubMed. (n.d.). In vitro solubility assays in drug discovery. PubMed. Available from: [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Evotec. Available from: [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available from: [Link]

-

National Institutes of Health (NIH). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Mono-N-oxidation of heterocycle-fused pyrimidines. RSC Publishing. Available from: [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]

-

ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available from: [Link]

-

ResearchGate. (2025). Consequences of one-electron oxidation and one-electron reduction for 4-aminopyrimidine-DFT studies. ResearchGate. Available from: [Link]

-

Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available from: [Link]

-

ACS Publications. (n.d.). Oxidative Dehydrogenation of Dihydropyrimidinones and Dihydropyrimidines. ACS Publications. Available from: [Link]

-

PubChem. (n.d.). 2-Chloro-4-ethoxy-5-pyrimidinamine. PubChem. Available from: [Link]

-

SciSpace. (2016). Forced Degradation Studies. SciSpace. Available from: [Link]

-

IJPPS. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. IJPPS. Available from: [Link]

-

ElectronicsAndBooks. (n.d.). RESEARCHES ON PYRIMIDINES. LXXV. PYRIMIDINE ALDE- HYDES AND THEIR BIOCHEMICAL INTEREST (THIOURACILALDEHYDE). ElectronicsAndBooks. Available from: [Link]

-

Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. Available from: [Link]

-

PubMed. (n.d.). Determination of the antioxidative activity of substituted 5-aminopyrimidines. PubMed. Available from: [Link]

-

PubMed. (n.d.). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. PubMed. Available from: [Link]

-

Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science. Available from: [Link]

-

Anichem. (n.d.). This compound In Stock. Anichem. Available from: [Link]

-

PubChem. (n.d.). 2-(1-Ethoxypropyl)pyrimidin-5-amine. PubChem. Available from: [Link]

-

AMiner. (n.d.). On the Chemistry of Sunlight-Induced DNA Lesions: A Perspective on the Alkaline Chemical-Induced Reactivities of Photo-Damaged Pyrimidine Intra-Strand Dimers. AMiner. Available from: [Link]

-

ElectronicsAndBooks. (n.d.). Hydrolysis of Pyrimidine N-Oxides to Give Isoxazole Derivatives. ElectronicsAndBooks. Available from: [Link]

-

ChemBK. (2024). 5-ethoxypyrimidin-2-amine. ChemBK. Available from: [Link]

-

National Institutes of Health (NIH). (n.d.). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. NIH. Available from: [Link]

-

Thauthong, S. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available from: [Link]

-

National Institutes of Health (NIH). (2016). Experimental and theoretical investigations into the stability of cyclic aminals. NIH. Available from: [Link]

-

MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available from: [Link]

-

National Institutes of Health (NIH). (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. NIH. Available from: [Link]

-

National Institutes of Health (NIH). (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. NIH. Available from: [Link]

Sources

- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. charnwooddiscovery.com [charnwooddiscovery.com]

- 3. evotec.com [evotec.com]

- 4. In-vitro Thermodynamic Solubility [protocols.io]

- 5. CAS 39268-74-1: 5-ethoxypyrimidin-2-amine | CymitQuimica [cymitquimica.com]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. Consequences of one-electron oxidation and one-electron reduction for 4-aminopyrimidine--DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mono-N-oxidation of heterocycle-fused pyrimidines - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. Investigation of riboflavin sensitized degradation of purine and pyrimidine derivatives of DNA and RNA under UVA and UVB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil | MDPI [mdpi.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

The Versatile Heterocyclic Scaffold: A Technical Guide to 2-Ethoxypyrimidin-5-amine for Advanced Drug Discovery

Abstract

The 2-aminopyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved drugs and investigational agents, particularly in the realm of kinase inhibitors. This technical guide provides an in-depth exploration of a key derivative, 2-Ethoxypyrimidin-5-amine, as a versatile heterocyclic building block for drug development professionals. We will dissect its synthesis, explore its reactivity in pivotal cross-coupling reactions, and elucidate its application in the design of targeted therapeutics. This document is intended to serve as a practical resource for researchers and scientists, offering not just protocols, but also the underlying scientific rationale to empower innovation in drug discovery programs.

Introduction: The Strategic Advantage of the this compound Scaffold

The pyrimidine ring is a cornerstone of life, forming the basis of nucleobases in DNA and RNA.[1] In medicinal chemistry, its derivatives are prized for their ability to mimic these natural structures and interact with a wide array of biological targets. The 2-aminopyrimidine moiety, in particular, is a potent hydrogen bonding motif that frequently engages with the hinge region of protein kinases, a critical interaction for potent and selective inhibition.[1][2]

This compound distinguishes itself through the strategic placement of two key functional groups: the 2-amino group, which serves as a primary anchor for target engagement and a handle for further chemical modification, and the 5-ethoxy group. The ethoxy substituent offers several advantages over a simple methyl or hydrogen substituent:

-

Modulation of Physicochemical Properties: The ethoxy group can fine-tune the solubility, lipophilicity, and metabolic stability of the final compound.

-

Vectorial Exit Point: It provides a defined vector for growing the molecule out of the binding pocket to engage with solvent-exposed regions or allosteric sites.

-

Improved Pharmacokinetics: The ether linkage is generally more stable to metabolic oxidation compared to a methyl group, potentially leading to improved pharmacokinetic profiles.

This guide will provide the necessary technical details to effectively leverage these properties in a drug discovery campaign.

Synthesis of this compound: A Detailed Protocol

While numerous suppliers offer this compound, an in-house synthesis can be advantageous for cost-effectiveness and the ability to generate analogs. The following multi-step synthesis is a robust and scalable approach adapted from established methodologies for related 5-alkoxypyrimidin-2-amines.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-Chloro-5-hydroxypyrimidine

This demethylation reaction proceeds via nucleophilic attack of the bromide ion on the methyl group of the methoxy ether.

-

Reagents and Materials:

-

2-Chloro-5-methoxypyrimidine

-

Acetic Acid

-

48% Hydrobromic Acid

-

Methionine (as a scavenger)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Sodium Sulfate

-

Ethanol (for recrystallization)

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-5-methoxypyrimidine (1.0 eq).

-

Add acetic acid (3 volumes) and stir to dissolve.

-

Add 48% hydrobromic acid (1.5 eq) and a catalytic amount of methionine (0.01 eq).

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 5 hours. Monitor the reaction progress by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and add water (3 volumes).

-

Extract the aqueous layer with dichloromethane (3 x 3 volumes).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Recrystallize the crude solid from ethanol to afford 2-chloro-5-hydroxypyrimidine as a pale yellow solid.[3][4]

-

Step 2: Synthesis of 2-Chloro-5-ethoxypyrimidine

This step involves a standard Williamson ether synthesis.

-

Reagents and Materials:

-

2-Chloro-5-hydroxypyrimidine

-

Ethyl Iodide

-

Potassium Carbonate (K₂CO₃)

-

Acetone or Dimethylformamide (DMF)

-

-

Procedure:

-

To a round-bottom flask, add 2-chloro-5-hydroxypyrimidine (1.0 eq) and potassium carbonate (1.5 eq) in acetone or DMF (10 volumes).

-

Add ethyl iodide (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring by TLC.

-

After completion, cool the mixture and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 2-chloro-5-ethoxypyrimidine, which can be used in the next step without further purification if of sufficient purity.

-

Step 3: Synthesis of this compound

The final step is a nucleophilic aromatic substitution of the 2-chloro group with ammonia.

-

Reagents and Materials:

-

2-Chloro-5-ethoxypyrimidine

-

Ammonia solution (e.g., 7N in Methanol or aqueous ammonium hydroxide)

-

A pressure vessel (if using elevated temperatures)

-

-

Procedure:

-

In a pressure vessel, dissolve 2-chloro-5-ethoxypyrimidine (1.0 eq) in a solution of ammonia in methanol (excess).

-

Seal the vessel and heat to 80-100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Cool the reaction vessel to room temperature and carefully vent any excess pressure.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.

-

Key Reactions of this compound in Drug Synthesis

The true utility of this compound as a building block is realized in its ability to undergo a variety of coupling reactions to rapidly build molecular complexity. The 2-amino group is a key handle for these transformations.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[5][6] This reaction is instrumental in attaching the 2-aminopyrimidine core to other aromatic or heteroaromatic systems.

Conceptual Workflow:

Figure 1: Conceptual workflow of the Buchwald-Hartwig amination.

Representative Protocol: Buchwald-Hartwig Amination

-

Reagents and Materials:

-

This compound (1.0 eq)

-

Aryl bromide (1.1 eq)

-

Pd₂(dba)₃ (0.02 eq)

-